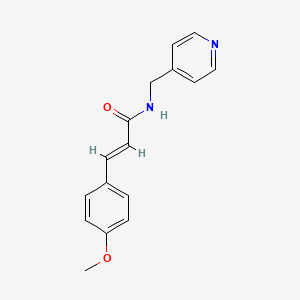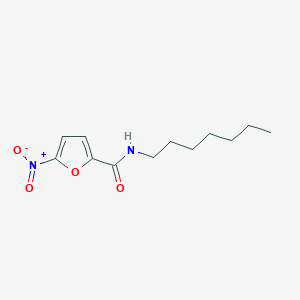
(2E)-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE is an organic compound that belongs to the class of enamides It features a methoxyphenyl group and a pyridinylmethyl group attached to a prop-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE typically involves the following steps:
Formation of the Enamide Backbone: The prop-2-enamide backbone can be synthesized through a condensation reaction between an appropriate aldehyde and an amine under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction involving a pyridine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The double bond in the prop-2-enamide backbone can be reduced to form a single bond, resulting in a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biological processes.
Medicine
In medicinal chemistry, (2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The methoxyphenyl and pyridinylmethyl groups can interact with enzymes or receptors, modulating their activity. The prop-2-enamide backbone may also play a role in stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(4-HYDROXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
(2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE: Similar structure but with the pyridinyl group attached at a different position.
Uniqueness
(2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H16N2O2 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
(E)-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-5-2-13(3-6-15)4-7-16(19)18-12-14-8-10-17-11-9-14/h2-11H,12H2,1H3,(H,18,19)/b7-4+ |
Clave InChI |
MFJNTBYFCOCORQ-QPJJXVBHSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=NC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694698.png)

![(E)-N-[(3-bromobenzyl)oxy]-1-(2,4-dichlorophenyl)methanimine](/img/structure/B11694705.png)
![(5Z)-1-(4-chlorophenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694721.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11694726.png)

![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one](/img/structure/B11694732.png)
![2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-5-nitropyridine](/img/structure/B11694752.png)


![2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11694763.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11694771.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11694779.png)
![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11694786.png)
